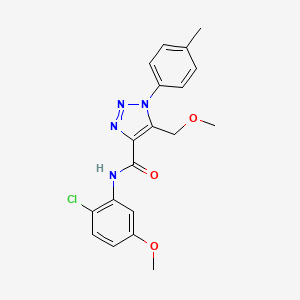
N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The specific structure includes:
- Chlorine and methoxy substituents on the phenyl ring.
- A triazole moiety that contributes to its biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of key survival signaling pathways such as PI3K/Akt and MAPK .
Neuroprotective Effects
In neuropharmacological studies, triazole derivatives have demonstrated neuroprotective effects. The compound was found to inhibit neuroinflammation and oxidative stress in neuronal cell lines. Specifically, it reduced the production of pro-inflammatory cytokines and reactive oxygen species (ROS), indicating a potential application in neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) : Compounds with similar structures showed competitive inhibition against AChE, which is crucial for managing conditions like Alzheimer’s disease .
- Butyrylcholinesterase (BuChE) : Inhibitory activity against BuChE was also noted, contributing to cognitive enhancement effects observed in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- NF-κB Pathway Inhibition : The compound inhibits the phosphorylation of P65 protein in the NF-κB pathway, leading to reduced inflammation and cellular stress responses .
- Metal Chelation : It has the ability to chelate biometals such as Cu²⁺, which is significant in reducing metal-induced toxicity in neurodegenerative conditions .
Case Studies
Several studies have explored the effects of this compound in vivo:
- Animal Models of Alzheimer's Disease : Administration of the compound in scopolamine-induced mice resulted in significant improvements in memory and learning tasks compared to controls, suggesting its potential as a therapeutic agent for cognitive disorders .
- Cancer Cell Lines : In vitro studies demonstrated that treatment with this triazole derivative led to a dose-dependent decrease in cell viability across various cancer cell lines, indicating its broad-spectrum anticancer activity .
Data Summary
属性
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-12-4-6-13(7-5-12)24-17(11-26-2)18(22-23-24)19(25)21-16-10-14(27-3)8-9-15(16)20/h4-10H,11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOKRXFQEXUPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)Cl)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














